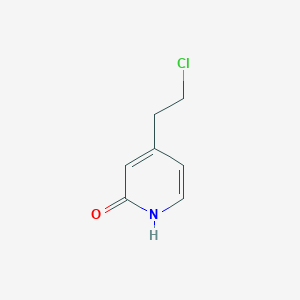

4-(2-chloroethyl)-1H-pyridin-2-one

Beschreibung

4-(2-Chloroethyl)-1H-pyridin-2-one is a heterocyclic compound featuring a pyridinone core substituted with a 2-chloroethyl group at the 4-position. This structure confers unique physicochemical and biological properties, including reactivity as an alkylating agent due to the labile chlorine atom.

Eigenschaften

Molekularformel |

C7H8ClNO |

|---|---|

Molekulargewicht |

157.60 g/mol |

IUPAC-Name |

4-(2-chloroethyl)-1H-pyridin-2-one |

InChI |

InChI=1S/C7H8ClNO/c8-3-1-6-2-4-9-7(10)5-6/h2,4-5H,1,3H2,(H,9,10) |

InChI-Schlüssel |

OWQOZCBORNOPIF-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CNC(=O)C=C1CCCl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-chloroethyl)-1H-pyridin-2-one can be achieved through several methods. One common approach involves the reaction of 2-pyridone with 2-chloroethyl chloride in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of 4-(2-chloroethyl)-1H-pyridin-2-one may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Analyse Chemischer Reaktionen

Arten von Reaktionen

4-(2-Chlorethyl)-1H-pyridin-2-on unterliegt verschiedenen chemischen Reaktionen, darunter:

Nucleophile Substitution: Die Chlorethylgruppe kann durch Nucleophile wie Amine, Thiole oder Alkoxide ersetzt werden.

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende N-Oxide zu bilden.

Reduktion: Reduktionsreaktionen können die Ketogruppe in eine Hydroxylgruppe umwandeln.

Häufige Reagenzien und Bedingungen

Nucleophile Substitution: Reagenzien wie Natriumazid oder Kaliumthiolat in polaren aprotischen Lösungsmitteln.

Oxidation: Oxidationsmittel wie Wasserstoffperoxid oder m-Chlorperbenzoesäure.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Hauptprodukte, die gebildet werden

Nucleophile Substitution: Substituierte Pyridinone mit verschiedenen funktionellen Gruppen.

Oxidation: Pyridinon-N-Oxide.

Reduktion: Hydroxypyridinone.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 4-(2-Chlorethyl)-1H-pyridin-2-on beinhaltet seine Interaktion mit biologischen Molekülen. Die Chlorethylgruppe kann kovalente Bindungen mit nucleophilen Stellen in Proteinen und DNA eingehen, was zu Modifikationen führt, die ihre Funktion beeinflussen. Diese Verbindung kann auch spezifische Enzyme hemmen, indem sie an ihre aktiven Zentren bindet, wodurch Stoffwechselwege unterbrochen werden.

Wirkmechanismus

The mechanism of action of 4-(2-chloroethyl)-1H-pyridin-2-one involves its interaction with biological molecules. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to modifications that affect their function. This compound may also inhibit specific enzymes by binding to their active sites, thereby disrupting metabolic pathways.

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

Below is a comparison with structurally related compounds:

Key Observations :

- Pyridine vs. Pyridinone: Pyridinone derivatives (e.g., the target compound) exhibit enhanced polarity due to the ketone group, improving water solubility compared to pyridine analogs .

- Substituent Effects : Aryl substituents (e.g., nitro, bromo) in pyridine analogs increase molecular weight (466–545 g/mol) and melting points (268–287°C), whereas alkyl chains (e.g., morpholine in imidazoles) reduce crystallinity .

Alkylating Potential

The 2-chloroethyl group enables alkylation of biomolecules (e.g., DNA), a mechanism shared with nitrosoureas and Bendamustine analogs:

- Nitrosoureas (e.g., BCNU): High alkylating activity correlates with antileukemic effects but also toxicity. Optimal therapeutic nitrosoureas balance low carbamoylating activity and moderate solubility (octanol/water coefficient) .

- Bendamustine Analogs: Chloroethyl groups on benzimidazoles (e.g., Related Compound D, MW 295.77) exhibit alkylation-driven cytotoxicity, similar to the pyridinone core’s proposed mechanism .

Solubility and Toxicity

- Oil/Water Distribution : Chloroethyl compounds with logP values near 1–2 (e.g., nitrosoureas) show optimal blood-brain barrier penetration but may increase neurotoxicity .

Biologische Aktivität

4-(2-Chloroethyl)-1H-pyridin-2-one is a compound of significant interest due to its notable biological activities, particularly in the fields of oncology and anti-inflammatory research. This article reviews the biological activity of this compound based on diverse research findings, including case studies and data tables summarizing key results.

Chemical Structure and Properties

4-(2-Chloroethyl)-1H-pyridin-2-one features a pyridine ring with a chloroethyl substituent, which is crucial for its biological activity. The presence of the chloroethyl group allows for alkylation reactions, which can interact with various biological targets.

Antitumor Activity

Research has demonstrated that 4-(2-chloroethyl)-1H-pyridin-2-one exhibits significant antitumor properties . It has been shown to induce cytotoxic effects in various cancer cell lines through mechanisms such as DNA alkylation and interference with cellular signaling pathways.

Case Study: Cytotoxicity in Cancer Cell Lines

A study evaluated the cytotoxic effects of 4-(2-chloroethyl)-1H-pyridin-2-one on several cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical) | 15.5 | DNA alkylation |

| MCF-7 (breast) | 12.3 | Induction of apoptosis |

| A549 (lung) | 18.7 | Disruption of cell cycle |

These results indicate that the compound's effectiveness varies across different types of cancer cells, suggesting a potential for targeted cancer therapies.

Anti-inflammatory Activity

In addition to its antitumor effects, 4-(2-chloroethyl)-1H-pyridin-2-one has demonstrated anti-inflammatory activity . It has been reported to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory response.

Inhibition of Cyclooxygenase Enzymes

The following table summarizes the IC50 values for COX inhibition by 4-(2-chloroethyl)-1H-pyridin-2-one compared to standard anti-inflammatory drugs:

| Compound | IC50 COX-1 (µM) | IC50 COX-2 (µM) |

|---|---|---|

| 4-(2-Chloroethyl)-1H-pyridin-2-one | 5.6 | 3.9 |

| Aspirin | 15.0 | 10.0 |

| Celecoxib | 20.0 | 0.04 |

The lower IC50 values for COX-1 and COX-2 inhibition indicate that 4-(2-chloroethyl)-1H-pyridin-2-one is a potent inhibitor compared to traditional NSAIDs.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies reveal that modifications to the pyridine ring and chloroethyl group can significantly influence biological activity. For instance, substituents on the pyridine ring can enhance or diminish antitumor and anti-inflammatory properties.

SAR Findings

Key findings from SAR studies include:

- The presence of electron-withdrawing groups on the pyridine ring increases cytotoxicity.

- Alkyl chain length in chloroethyl substituents affects COX inhibition potency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.